
6-Iodo-2-methylquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Iodo-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-2-methylquinazoline typically involves the iodination of 2-methylquinazoline. One common method is the reaction of 2-methylquinazoline with iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds through electrophilic substitution, where the iodine atom is introduced at the 6-position of the quinazoline ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer and more environmentally friendly oxidizing agents is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: MCPBA, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Organometallic reagents, halogen exchange reagents, polar aprotic solvents.
Major Products Formed:
- Quinazoline N-oxides
- Reduced quinazoline derivatives
- Substituted quinazoline derivatives with various functional groups
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Iodo-2-methylquinazoline involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways that regulate cell growth and division. By inhibiting these kinases, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
- 6-Bromo-2-methylquinazoline
- 6-Chloro-2-methylquinazoline
- 6-Fluoro-2-methylquinazoline
Comparison: 6-Iodo-2-methylquinazoline is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative often exhibits higher reactivity in substitution reactions and may have different pharmacokinetic properties .
Properties
Molecular Formula |
C9H7IN2 |
|---|---|
Molecular Weight |
270.07 g/mol |
IUPAC Name |
6-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H7IN2/c1-6-11-5-7-4-8(10)2-3-9(7)12-6/h2-5H,1H3 |
InChI Key |
BPAQAPRVFPJRFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)cyclopentanone](/img/structure/B11849260.png)

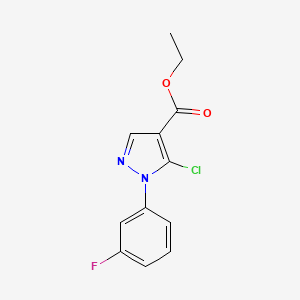

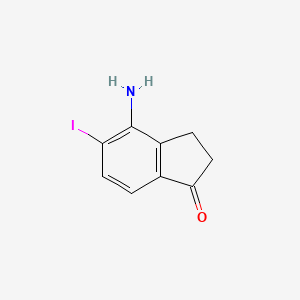

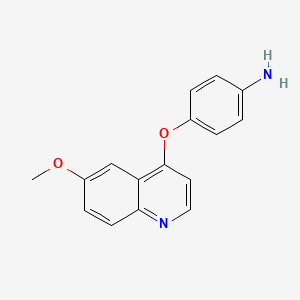
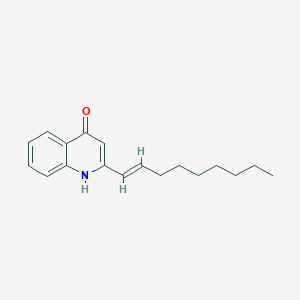

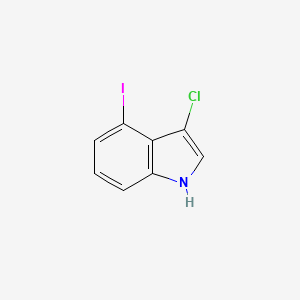

![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)


